Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
IDD388: Selective ALR2 Inhibitor
IDD388 (CAS 314297-26-2) is a synthetic small molecule that acts as a potent and selective inhibitor of Aldose Reductase (ALR2/AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications and certain cancers [1]. It belongs to the (2-arylcarbamoyl-phenoxy)-acetic acid class of inhibitors, characterized by a halogenated phenoxyacetic acid core that enables high-affinity binding to the ALR2 active site . Its well-defined chemical structure, robust inhibition profile (IC50 = 30 nM for ALR2), and >460-fold selectivity over the related Aldehyde Reductase (ALR1) make it a valuable and reproducible tool compound for biochemical and cellular studies [1].
Enzyme TargetALR2 (AKR1B1) in the polyol pathway
Selectivity ContextReported isoform selectivity over ALR1
Research ContextBiochemical and cellular pathway studies
Generic substitution of IDD388 with other in-class aldose reductase inhibitors (ARIs) is scientifically unsound due to significant inter-compound variability in potency, target selectivity profiles, and off-target binding modes. The aldose reductase family, including the highly homologous AKR1B10, presents a challenging selectivity landscape; minor structural modifications can lead to drastic shifts in inhibition profiles [1]. For example, while IDD388 is a potent ALR2 inhibitor (IC50 = 30 nM) with weak activity against AKR1B10 (IC50 = 4.4 µM), its close structural analog MK204 exhibits a reversed profile with potent AKR1B10 inhibition (IC50 = 80 nM) . Furthermore, inhibitors like ALR2-IN-1 (IC50 = 1.42 µM) are orders of magnitude less potent than IDD388, rendering them unsuitable for experiments requiring robust target engagement [2]. These quantitative differences underscore that IDD388 occupies a specific, non-interchangeable niche in the ARI chemical space, making its procurement a critical and evidence-based decision.
Selectivity Shift Risk
Structural analog MK204 preferentially inhibits AKR1B10, which may alter target engagement profile in ALR2 studies.
Potency Gap Risk
Alternative ALR2 inhibitor ALR2-IN-1 exhibits lower potency, potentially reducing inhibition robustness in assays.
Off‑Target ALR1 Inhibition
Epalrestat lacks ALR2/ALR1 selectivity, increasing the risk of confounding ALR1-related effects.
[1] Cousido-Siah, A., et al. (2016). IDD388 Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors. ACS Chem Biol, 11(10), 2693-2705. View Source
IDD388 exhibits a significantly higher inhibitory potency for its primary target, Aldose Reductase (ALR2/AKR1B1), compared to the alternative research tool ALR2-IN-1. This difference is critical for assays requiring maximal target engagement at low compound concentrations. [1]
Supports target engagement context in enzymatic assays
In vitro human ALR2
Aldose ReductaseIC50PotencyEnzyme Inhibition
Evidence Dimension
Inhibitory Potency (IC50)
Target Compound Data
30 nM
Comparator Or Baseline
ALR2-IN-1 (1,420 nM)
Quantified Difference
IDD388 is 47.3-fold more potent than ALR2-IN-1.
Conditions
In vitro enzymatic assay using human ALR2.
Why This Matters
Procurement of IDD388 minimizes the risk of incomplete target inhibition in enzymatic and cellular assays, reducing experimental variability and potential false negatives.
IDD388 demonstrates a high degree of selectivity for ALR2 over the related detoxifying enzyme ALR1 (aldehyde reductase). This selectivity profile is advantageous for minimizing off-target effects in complex biological systems. [1]
Selectivity vs. ALR1: IDD388 vs. EpalrestatReported
IDD388 >467‑fold selective · Epalrestat ~1.4‑fold
Supports ALR2‑specific pathway interpretation
Human ALR1/ALR2 enzymatic assays
SelectivityALR2ALR1Aldose Reductase
Evidence Dimension
Selectivity Ratio (ALR1 IC50 / ALR2 IC50)
Target Compound Data
>467-fold
Comparator Or Baseline
Epalrestat (~1.4-fold)
Quantified Difference
IDD388 is >333 times more selective for ALR2 over ALR1 than Epalrestat.
Conditions
In vitro enzymatic assays using human ALR1 and ALR2.
Why This Matters
Using IDD388 provides a cleaner pharmacological tool for isolating the specific biological effects of ALR2 inhibition, reducing data noise from concurrent ALR1 inhibition.
IDD388 provides a distinct selectivity window against the cancer-associated target AKR1B10, which is crucial for studies requiring ALR2-specific inhibition without confounding AKR1B10 activity. In contrast, its structural analog MK204 is optimized for AKR1B10 inhibition. [1]
IDD388 is 55-fold less potent against AKR1B10 than MK204.
Conditions
In vitro enzymatic assay using human AKR1B10.
Why This Matters
This clear quantitative differentiation confirms IDD388's utility as an ALR2-selective probe, as opposed to MK204 which is a superior AKR1B10-selective probe. Procurement of IDD388 is essential for researchers explicitly investigating ALR2-mediated pathways without AKR1B10 cross-reactivity.
[1] Cousido-Siah, A., et al. (2016). IDD388 Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors. ACS Chem Biol, 11(10), 2693-2705. View Source
Binding Mode: IDD388 vs. Tolrestat
The precise binding mode of IDD388 to human ALR2 has been experimentally validated at atomic resolution via X-ray crystallography, confirming its interaction within the active site and providing a reliable foundation for structure-based experimental design. This contrasts with tolrestat, for which the binding mode to ALR2 is not as thoroughly characterized in the public domain. [1][2]
Binding Mode: IDD388 vs. TolrestatMethod context
Co‑crystal structure available (3LEP, 0.99 Å) · No public structure for tolrestat
Validated binding mode supports structure‑based research
X‑ray diffraction of human ALR2 mutant
X-ray CrystallographyBinding ModeStructure-Based Drug Design
Evidence Dimension
Availability of High-Resolution Crystal Structure with Human ALR2
Target Compound Data
Available (PDB ID: 3LEP, Resolution: 0.99 Å)
Comparator Or Baseline
Tolrestat (No publicly available human ALR2 co-crystal structure)
Quantified Difference
Not applicable (qualitative difference in structural data availability).
Conditions
X-ray diffraction analysis of human Aldose Reductase mutant T113C in complex with IDD388.
Why This Matters
The availability of a high-resolution co-crystal structure for IDD388 de-risks its use in downstream applications like molecular docking, SAR studies, and structure-guided optimization, enhancing its value as a research tool.
X-ray CrystallographyBinding ModeStructure-Based Drug Design
[1] PDB Entry 3LEP. Human Aldose Reductase mutant T113C in complex with IDD388. Accessed 2026. View Source
[2] Steuber, H., et al. (2008). Merging the binding sites of aldose and aldehyde reductase for detection of inhibitor selectivity-determining features. J Mol Biol, 379(5), 991-1016. View Source
IDD388: Research & Industrial Applications
ALR2 Mechanisms in Diabetic Complications
IDD388 is the optimal tool compound for delineating the specific role of ALR2 in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy. Its high potency (IC50 = 30 nM) ensures robust target engagement , while its >467-fold selectivity for ALR2 over ALR1 minimizes confounding effects on aldehyde detoxification pathways, leading to cleaner phenotypic readouts [1].
ALR2 vs. AKR1B10 in Cancer Models
In oncology research, where both ALR2 and the closely related AKR1B10 are implicated, IDD388 serves as a critical control reagent. Its weak inhibition of AKR1B10 (IC50 = 4.4 µM) provides a distinct 146-fold selectivity window over its primary target, ALR2 [2]. This allows researchers to confidently attribute observed biological effects to ALR2 inhibition rather than AKR1B10, especially when used in parallel with an AKR1B10-selective inhibitor like MK204 [2].
SAR & Medicinal Chemistry
IDD388 is a well-validated starting point for medicinal chemistry campaigns aimed at developing novel aldose reductase inhibitors. Its high-resolution co-crystal structure with ALR2 (PDB: 3LEP) provides a precise atomic map of key binding interactions [3]. The published SAR of its polyhalogenated derivatives further demonstrates how modifications to its core scaffold can modulate potency and selectivity, offering a rational and data-rich path for lead optimization [2].
HTS Positive Control
For laboratories running high-throughput screens to identify new ALR2 inhibitors, IDD388's well-defined and potent inhibition profile (IC50 = 30 nM) makes it an ideal and reliable positive control . Its consistent performance across studies reduces assay variability and provides a robust benchmark for hit validation, ensuring the integrity and reproducibility of large-scale screening data.
Application
Selection Property
Validation Focus
Polyol pathway studies in diabetic complication models
ALR2‑selective inhibition profile
Polyol pathway endpoint interpretation
Cancer model studies distinguishing ALR2 vs AKR1B10
[2] Cousido-Siah, A., et al. (2016). IDD388 Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors. ACS Chem Biol, 11(10), 2693-2705. View Source
[3] PDB Entry 3LEP. Human Aldose Reductase mutant T113C in complex with IDD388. Accessed 2026. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.